![molecular formula C8H7N3O B1287469 2-(Furan-2-yl)pyrimidin-4-amine CAS No. 27130-93-4](/img/structure/B1287469.png)
2-(Furan-2-yl)pyrimidin-4-amine
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Description
“2-(Furan-2-yl)pyrimidin-4-amine” is a compound with the molecular formula C8H7N3O . It has a molecular weight of 161.16 . It is a white solid .
Molecular Structure Analysis
The InChI code for “2-(Furan-2-yl)pyrimidin-4-amine” is 1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11) .Physical And Chemical Properties Analysis
“2-(Furan-2-yl)pyrimidin-4-amine” is a white solid . It has a molecular weight of 161.16 .Scientific Research Applications
Antibacterial Activity
2-(Furan-2-yl)pyrimidin-4-amine: derivatives have been recognized for their potential in combating bacterial infections. The furan ring, in particular, has been associated with significant antibacterial properties against both gram-positive and gram-negative bacteria . The compound’s ability to integrate into novel antibacterial agents can be pivotal in addressing the growing concern of microbial resistance.
Antifibrotic Agents
Research has indicated that pyrimidine derivatives, including those with a furan moiety, show promising anti-fibrotic activities . These compounds have been evaluated against hepatic stellate cells and have demonstrated the potential to inhibit collagen expression and hydroxyproline content, which are key markers in fibrosis development. This suggests that 2-(Furan-2-yl)pyrimidin-4-amine could be a candidate for developing new antifibrotic drugs.
Material Science Applications
In the field of material science, derivatives of 2-(Furan-2-yl)pyrimidin-4-amine have been used as model compounds to study intramolecular hydrogen bonding and the effects of steric and electronic factors on molecular conformations . This research is essential for understanding the properties of materials at the molecular level, which can lead to the development of new materials with desired characteristics.
Fungicidal Activity
The synthesis and structural characterization of compounds related to 2-(Furan-2-yl)pyrimidin-4-amine have been explored for their fungicidal properties . These studies are crucial for the development of new fungicides that can protect crops and ensure food security.
Antimicrobial Drug Development
The furan nucleus is a key component in the design of antimicrobial drugs due to its broad spectrum of biological and pharmacological properties . 2-(Furan-2-yl)pyrimidin-4-amine can serve as a scaffold for creating new drugs that target multi-resistant bacterial strains.
Heterocyclic Chemistry Research
As a heterocyclic compound, 2-(Furan-2-yl)pyrimidin-4-amine plays a significant role in the advancement of heterocyclic chemistry. It provides a platform for synthesizing novel compounds with potential therapeutic applications, contributing to the diversity of medicinal chemistry .
properties
IUPAC Name |
2-(furan-2-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDMHXEPDYWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615728 |
Source
|
Record name | 2-(Furan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyrimidin-4-amine | |
CAS RN |
27130-93-4 |
Source
|
Record name | 2-(2-Furanyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27130-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Furan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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